molecular formula C7H14N2 B2995092 5-Methyl-5-azaspiro[2.4]heptan-7-amine CAS No. 1368128-52-2

5-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No.: B2995092
CAS No.: 1368128-52-2
M. Wt: 126.203
InChI Key: RFQQWGSIKZRCLS-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[2.4]heptan-7-amine: is a spirocyclic amine compound characterized by a unique spiro structure, which consists of a bicyclic system with a nitrogen atom incorporated into one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-azaspiro[2.4]heptan-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-5-azaspiro[2.4]heptan-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

5-Methyl-5-azaspiro[2.4]heptan-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

    5-Azaspiro[2.4]heptan-7-amine: A closely related compound with a similar spirocyclic structure but without the methyl group.

    7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one:

Uniqueness: 5-Methyl-5-azaspiro[2.4]heptan-7-amine is unique due to its specific spirocyclic structure and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-methyl-5-azaspiro[2.4]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6(8)7(5-9)2-3-7/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQWGSIKZRCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368128-52-2
Record name 5-methyl-5-azaspiro[2.4]heptan-7-amine
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